molecular formula C16H16N4S B3857876 [4-(Benzothiazol-2-yl-hydrazonomethyl)-phenyl]-dimethyl-amine

[4-(Benzothiazol-2-yl-hydrazonomethyl)-phenyl]-dimethyl-amine

Cat. No.: B3857876
M. Wt: 296.4 g/mol
InChI Key: OQMDXWUNOLJWGZ-GZTJUZNOSA-N
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Description

[4-(Benzothiazol-2-yl-hydrazonomethyl)-phenyl]-dimethyl-amine is a complex organic compound that features a benzothiazole ring, a hydrazonomethyl group, and a dimethylamine group

Scientific Research Applications

Chemistry

In chemistry, [4-(Benzothiazol-2-yl-hydrazonomethyl)-phenyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of [4-(Benzothiazol-2-yl-hydrazonomethyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects . The hydrazonomethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(Benzothiazol-2-yl-hydrazonomethyl)-phenyl]-dimethyl-amine is unique due to the presence of the dimethylamine group, which enhances its solubility and reactivity. This makes it more versatile for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-20(2)13-9-7-12(8-10-13)11-17-19-16-18-14-5-3-4-6-15(14)21-16/h3-11H,1-2H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMDXWUNOLJWGZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(Benzothiazol-2-yl-hydrazonomethyl)-phenyl]-dimethyl-amine
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[4-(Benzothiazol-2-yl-hydrazonomethyl)-phenyl]-dimethyl-amine
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[4-(Benzothiazol-2-yl-hydrazonomethyl)-phenyl]-dimethyl-amine
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[4-(Benzothiazol-2-yl-hydrazonomethyl)-phenyl]-dimethyl-amine
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[4-(Benzothiazol-2-yl-hydrazonomethyl)-phenyl]-dimethyl-amine
Reactant of Route 6
[4-(Benzothiazol-2-yl-hydrazonomethyl)-phenyl]-dimethyl-amine

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